[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester
Overview
Description
[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester
is a chemical compound with the CAS Number: 22373-14-4 . It has a molecular weight of 223.27 and is a white solid . It is used in scientific research, with applications ranging from drug synthesis to polymer chemistry.
Molecular Structure Analysis
The IUPAC name for this compound is(S)-benzyl 1-hydroxybutan-2-ylcarbamate
. The InChI code is 1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m0/s1
. Physical And Chemical Properties Analysis
[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester
is a white solid . and should be stored at temperatures between 0-5°C .
Scientific Research Applications
These applications highlight the versatility of this compound in both synthetic chemistry and biological research. Keep in mind that ongoing studies may uncover additional uses, making it an exciting area for scientific exploration . If you need further details or have any other questions, feel free to ask! 😊
Mechanism of Action
Target of Action
The primary target of benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate, also known as N-Cbz-(S)-2-amino-1-butanol, is the ATP-dependent Clp protease proteolytic subunit in Escherichia coli .
Mode of Action
It is known to interact with its target, the atp-dependent clp protease proteolytic subunit, which plays a crucial role in protein degradation .
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Result of Action
It is known to interact with the atp-dependent clp protease proteolytic subunit, which could potentially affect protein degradation .
Action Environment
It is known that the compound is a small molecule, which suggests that it could potentially be influenced by factors such as ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYBQRWDXWJDV-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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